molecular formula C12H17N3O3 B2526150 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid CAS No. 1181729-40-7

6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid

Cat. No.: B2526150
CAS No.: 1181729-40-7
M. Wt: 251.286
InChI Key: MUYUCDWCYMPCOU-UHFFFAOYSA-N
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Description

6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid (CAS 1181729-40-7) is a high-value chemical intermediate in the pyrimidine-4-carboxamide class. This scaffold is of significant interest in medicinal chemistry for the development of potent and selective enzyme inhibitors. Scientific research has established that pyrimidine-4-carboxamides are a privileged structure for investigating the endocannabinoid system, serving as key precursors for inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a primary biosynthetic enzyme for N-acylethanolamine (NAE) lipid mediators . As a building block, the morpholino and isopropyl substituents at the 2- and 6-positions of the pyrimidine core are known to be critical for optimizing drug-like properties, including potency and lipophilicity, in final target molecules . This compound is exclusively intended for laboratory research to facilitate the synthesis and discovery of novel bioactive molecules for biochemical and pharmacological studies. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-morpholin-4-yl-6-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8(2)9-7-10(11(16)17)14-12(13-9)15-3-5-18-6-4-15/h7-8H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYUCDWCYMPCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Minisci Alkoxycarbonylation Radical functionalization 48–75 High regioselectivity Multi-step, radical stability issues
Oxidation-Substitution Sulfonyl group displacement 82–94 Scalable, high yields Requires toxic oxidants
Direct Ring Formation One-pot cyclization 68 Streamlined synthesis Limited substrate scope

Mechanistic and Optimization Insights

  • Regioselectivity in Minisci Reactions: The biphasic toluene–water system minimizes polysubstitution by stabilizing radical intermediates. Acetic acid as a co-solvent enhances conversion rates by solubilizing lipophilic intermediates.
  • Oxidation Kinetics: The peroxomolybdate-Aliquat 336 system accelerates sulfonyl group formation via electron transfer, reducing reaction time to 19–21 hours.
  • Morpholine Reactivity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (80°C) overcome steric hindrance at position 2.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine ring with an isopropyl group at the 6-position, a morpholine ring at the 2-position, and a carboxylic acid group at the 4-position. The synthesis typically involves several key steps:

  • Formation of the Pyrimidine Ring : Cyclization reactions using β-diketones and amidines.
  • Introduction of the Isopropyl Group : Alkylation with isopropyl halides.
  • Attachment of the Morpholine Ring : Nucleophilic substitution reactions.
  • Carboxylation : Utilizing carbon dioxide or carboxylating agents to introduce the carboxylic acid group.

Medicinal Chemistry

6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid has shown potential in various therapeutic areas:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit inflammatory pathways relevant to conditions such as rheumatoid arthritis and other inflammatory diseases. Its mechanism involves modulation of specific signaling pathways that lead to inflammation reduction .
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, modifications on the morpholine and pyrimidine rings can significantly enhance potency against specific cancer targets .
  • Neuroprotective Effects : Emerging evidence highlights its potential in protecting against neurodegenerative diseases by modulating inflammatory responses in the central nervous system .

Biochemical Probes

The compound is being investigated as a biochemical probe or enzyme inhibitor. Its interaction with specific molecular targets allows for the exploration of biological processes, particularly in lipid metabolism where it acts as an inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of bioactive lipids, making this compound valuable for studying lipid-related diseases .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the morpholine and pyrimidine rings can significantly influence biological activity. For instance, substituents on the pyrimidine core can enhance potency against specific targets such as NAPE-PLD. This knowledge is crucial for designing more effective analogs with improved therapeutic profiles .

Case Study 1: Anti-inflammatory Effects

In a study assessing anti-inflammatory properties, 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest its potential use in treating chronic inflammatory conditions .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that it inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for cancer therapy.

Data Tables

Application AreaSpecific UseFindings
Anti-inflammatoryInhibition of cytokinesSignificant reduction in pro-inflammatory markers
Anticancer ActivityCell proliferation inhibitionInduced apoptosis in cancer cell lines
Neuroprotective EffectsModulation of CNS inflammationPotential protective effects against neurodegeneration

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS Number) Substituent (Position 2) Substituent (Position 6) Molecular Formula Molar Mass (g/mol) Key Properties Availability
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) Chloro (electron-withdrawing) Methyl (alkyl) C₆H₅ClN₂O₂ 172.57 High purity (100%); reactive for further substitutions Available (100% concentration)
6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (1355233-29-2) 4-Hydroxypiperidin-1-yl (polar, bulky) Cyclopropyl (strain-driven lipophilicity) C₁₂H₁₇N₃O₃ 251.28 Discontinued; potential solubility from hydroxyl group Discontinued (all sizes)
2-Isopropoxypyrimidine-4-carboxylic acid (1312556-75-4) Isopropoxy (electron-donating, bulky) Hydrogen (unsubstituted) C₈H₁₀N₂O₃ 182.18 Moderate lipophilicity; supplier-dependent availability Available (supplier listings)
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (84659-98-3) Phenyl (aromatic, π-π stacking) Hydroxy (polar, acidic) C₁₁H₈N₂O₃ 216.19 Acidic proton at position 6; biochemical reagent use Available (quote request)

Substituent Impact Analysis

  • Electron-Withdrawing Groups (e.g., Chloro ) : Enhance reactivity for nucleophilic substitution, useful in synthetic intermediates.
  • Bulky/Donor Groups (e.g., Morpholine in target compound): Morpholine’s oxygen improves solubility via hydrogen bonding, while its bulk may hinder sterically sensitive interactions.
  • Lipophilic Groups (e.g., Isopropyl in target vs.
  • Polar/Acidic Groups (e.g., Hydroxy ): Enhance water solubility but may reduce passive diffusion; useful in charged environments or as hydrogen-bond donors.

Commercial and Research Relevance

  • Discontinued Compounds (e.g., ): Highlight challenges in sourcing derivatives with complex substituents like 4-hydroxypiperidin-1-yl.
  • Specialized Applications : Hydroxy and phenyl groups () suggest use in biochemical assays or metal chelation, whereas chloro-methyl derivatives () serve as synthetic precursors.

Limitations and Inferences

  • Target Compound Data Gap: Direct data on 6-isopropyl-2-morpholinopyrimidine-4-carboxylic acid is absent in the evidence. Structural analogs suggest its morpholine group may confer better solubility than chloro or phenyl substituents but lower than hydroxy groups.

Biological Activity

6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with an isopropyl group and a morpholine moiety, along with a carboxylic acid functional group. The synthesis typically involves several steps:

  • Formation of the Pyrimidine Ring : Cyclization reactions using β-diketones and amidines.
  • Introduction of the Isopropyl Group : Alkylation with isopropyl halides.
  • Attachment of the Morpholine Ring : Nucleophilic substitution reactions.
  • Carboxylation : Utilizing carbon dioxide or carboxylating agents to introduce the carboxylic acid group.

The biological activity of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid is primarily attributed to its interaction with specific enzymes or receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor functions as an agonist or antagonist.

Pharmacological Applications

Research indicates that this compound exhibits potential in various therapeutic areas:

  • Anti-inflammatory : It has been investigated for its role in inhibiting inflammatory pathways, particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through various mechanisms, making it a candidate for cancer therapeutics .
  • Neuroprotective Effects : There is emerging evidence that compounds similar to 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid may protect against neurodegenerative diseases by modulating inflammatory responses in the central nervous system .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications on the morpholine and pyrimidine rings can significantly influence biological activity. For instance, replacing substituents on the pyrimidine core can enhance potency against specific targets such as NAPE-PLD (N-acylphosphatidylethanolamine-specific phospholipase D) which is involved in lipid metabolism .

Comparative Analysis

A comparison with structurally related compounds highlights the unique properties of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid:

CompoundKey FeaturesBiological Activity
2-Morpholinopyrimidine-4-carboxylic acidLacks isopropyl groupReduced activity
6-Isopropylpyrimidine-4-carboxylic acidLacks morpholine ringDifferent solubility
2-MorpholinopyrimidineLacks both isopropyl and carboxylic groupsSignificantly altered activity

This table illustrates how the presence of specific functional groups influences biological properties, emphasizing the importance of structural modifications in drug design.

Case Studies

  • Inhibition Studies : In vitro assays have demonstrated that derivatives of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid can inhibit NAPE-PLD with varying potencies, highlighting its potential as a pharmacological tool for studying lipid signaling pathways .
  • Anti-cancer Research : A study on related compounds indicated that modifications to the morpholine ring significantly increased cytotoxicity against cancer cell lines, suggesting that similar strategies could enhance the efficacy of 6-Isopropyl-2-morpholinopyrimidine-4-carboxylic acid in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-isopropyl-2-morpholinopyrimidine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes:

Halogenation : Introduce a chloro group at the 6-position using reagents like POCl₃ .

Substitution : Replace the chloro group with isopropyl and morpholine moieties via nucleophilic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling reactions .

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl group at the 4-position using KMnO₄ or CrO₃ .

  • Optimization : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to minimize side reactions. Monitor intermediates via TLC and HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Structural Confirmation :

1H/13C NMR : Analyze in DMSO-d₆ to observe proton environments (e.g., isopropyl doublet at δ 1.2–1.4 ppm, morpholine multiplet at δ 3.5–3.7 ppm) .

FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and morpholine (C-N stretch at ~1250 cm⁻¹) .

High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Q. What solvents are suitable for dissolving 6-isopropyl-2-morpholinopyrimidine-4-carboxylic acid in biological assays?

  • Methodological Answer :

Solvent Solubility (mg/mL) Notes
DMSO>50Preferred for stock solutions; test for compound stability over 24 hrs .
Methanol~20Use with sonication; avoid prolonged storage due to esterification risks .
PBS (pH 7.4)<1For aqueous assays, use co-solvents (≤5% DMSO) to prevent precipitation .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropyl vs. cyclopropyl groups) impact biological activity in pyrimidine derivatives?

  • Methodological Answer :

  • Case Study : Replace the isopropyl group with cyclopropyl () to assess steric and electronic effects on target binding.
  • Approach :

Molecular Docking : Compare binding affinities of analogs using AutoDock Vina with receptor crystal structures (e.g., kinase enzymes) .

In Vitro Assays : Test enzyme inhibition (IC₅₀) and cellular permeability (Caco-2 model) .

  • Data Interpretation : Bulkier substituents (isopropyl) may enhance hydrophobic interactions but reduce solubility .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer :

  • Root Cause Analysis : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity interference.
  • Solutions :

Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy .

Counter-Screen : Validate selectivity against related enzymes (e.g., PIM1 vs. PIM2 kinases) .

Orthogonal Methods : Confirm results with SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies optimize the stability of 6-isopropyl-2-morpholinopyrimidine-4-carboxylic acid under physiological conditions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the morpholine ring or decarboxylation at high pH .
  • Stabilization :

Lyophilization : Store as a lyophilized powder at -80°C under argon .

Buffer Selection : Use citrate buffer (pH 4.0–5.0) to minimize carboxylic acid reactivity .

Light Protection : Amber vials to prevent photodegradation .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodological Answer :

  • Catalysis : Replace CrO₃ with TEMPO/NaClO for oxidation to reduce toxicity .
  • Solvent Recycling : Recover DMF via distillation (≥90% efficiency) .
  • Metrics : Calculate E-factor (kg waste/kg product); target <15 via solvent substitution and catalyst recovery .

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